REACTION_SMILES
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[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([C:8]#[N:9])[cH:10][cH:11]1)([F:12])[F:13].[K+:19].[O-:20][Br+2:21]([O-:22])[O-:23].[OH2:24].[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[F:1][C:2]([O:3][c:4]1[c:5]([Br:21])[cH:6][c:7]([C:8]#[N:9])[cH:10][cH:11]1)([F:12])[F:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(OC(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Br+2]([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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N#Cc1ccc(OC(F)(F)F)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |